

In-Depth Technical Guide to the Spectral Data of 2-Acetyl-6-methylpyridine

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Compound of Interest

Compound Name: 2-Acetyl-6-methylpyridine

Cat. No.: B1266835

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **2-Acetyl-6-methylpyridine** (CAS No. 6940-57-4). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **2-Acetyl-6-methylpyridine**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.82	d	Pyridine H-3
7.71	t	Pyridine H-4
7.39	d	Pyridine H-5
2.68	s	Acetyl CH ₃
2.58	s	Pyridine-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
200.5	C=O (Acetyl)
158.2	Pyridine C-6
152.9	Pyridine C-2
137.2	Pyridine C-4
124.6	Pyridine C-3
118.9	Pyridine C-5
25.8	Acetyl CH ₃
24.5	Pyridine-CH ₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2985	Medium	C-H stretch (aromatic)
1708	Strong	C=O stretch (acetyl ketone)
1588	Strong	C=C/C=N stretch (pyridine ring)
1435	Medium	C-H bend (methyl)
1357	Medium	C-H bend (methyl)
1238	Strong	C-C stretch
790	Strong	C-H out-of-plane bend

MS (Mass Spectrometry) Data

m/z	Relative Intensity	Assignment
135	High	[M] ⁺ (Molecular Ion)
120	Moderate	[M-CH ₃] ⁺
93	Base Peak (100%)	[M-C ₂ H ₂ O] ⁺
92	High	[M-CH ₃ CO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Acetyl-6-methylpyridine** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, data was acquired with 16 scans and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was obtained with 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **2-Acetyl-6-methylpyridine** was placed between two potassium bromide (KBr) plates to form a thin capillary film.^[1] The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a non-polar capillary column. The separated compound was then ionized by electron impact (EI) at 70 eV. The mass analyzer scanned for fragments from m/z 40 to 400.

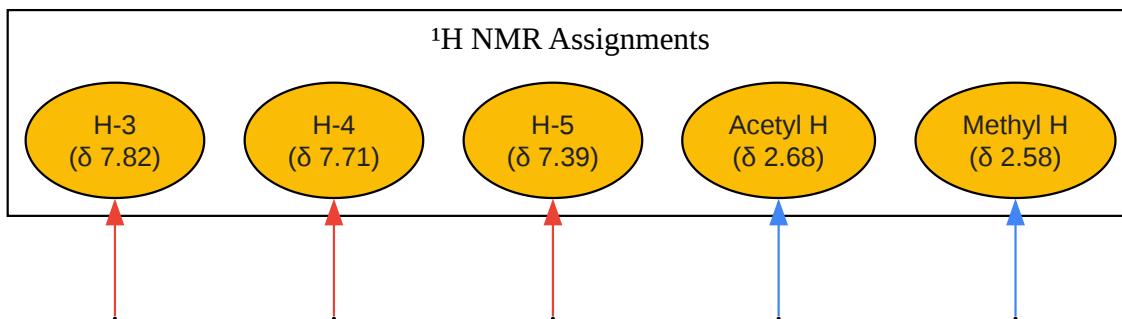
Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the structural relationships of the assigned protons in **2-Acetyl-6-methylpyridine**.



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*Workflow for Spectroscopic Analysis of **2-Acetyl-6-methylpyridine**.*



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¹H NMR Assignments for **2-Acetyl-6-methylpyridine**.

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References

- 1. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem
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